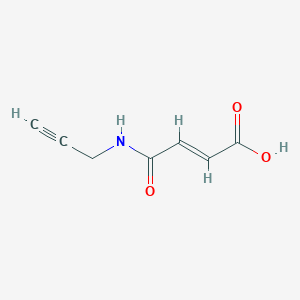

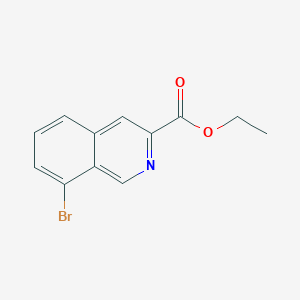

![molecular formula C21H17ClO6 B2518922 6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-04-1](/img/structure/B2518922.png)

6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The chromen-2-one scaffold is a common feature in many natural products and synthetic compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, a catalytic system involving a ruthenium(II) complex and trifluoroacetic acid has been used to promote the coupling of secondary propargylic alcohols with 6-chloro-4-hydroxychromen-2-one, leading to the formation of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones in good yields . Additionally, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones has been reported to produce angular pentacyclic compounds, demonstrating the versatility of chromen-2-one derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be complex and diverse. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants and featured p-p stacking of the aromatic residues . This highlights the importance of crystallography in understanding the molecular arrangement and potential intermolecular interactions of chromen-2-one derivatives.

Chemical Reactions Analysis

Chromen-2-one derivatives exhibit a range of reactivities, making them suitable intermediates for constructing various heterocyclic systems. For instance, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used to generate a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety, with applications in antimicrobial and anticancer activities . The nucleophilic reactivity of a similar compound was investigated, leading to the synthesis of novel enamines, enaminones, and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The synthesis of (E)-1-(4-chloro-7-hydroxy-2-aryl-2H-chromen-6-yl)-3-arylprop-2-en-1-ones and their antimicrobial activity were explored, with the structures of the synthesized compounds elucidated by various spectroscopic methods . These studies contribute to the understanding of the structure-activity relationships and the potential for developing new therapeutic agents based on the chromen-2-one scaffold.

科学的研究の応用

Synthesis and Chemical Reactivity

Synthesis of Novel Derivatives

This compound has been utilized in the synthesis of novel chemical structures. For example, zinc enolates derived from 1-aryl-2-bromo-alkanones and 1-aryl-2-bromo-2-phenylethanone reacted with 3-aroyl-6-bromochromen-2-ones to produce new chroman derivatives as a single stereoisomer, highlighting its role in generating structurally complex molecules (Shchepin et al., 2006).

Nucleophilic Reactivity

The nucleophilic reactivity of a structurally related compound, a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, was explored through its reaction with various mono- and di-nitrogen nucleophiles, leading to the synthesis of benzofuran derivatives with potential for further pharmacological evaluation (Ali et al., 2020).

Potential Biological Activities

- Antibacterial and Antioxidant Properties: Another study focused on the synthesis, spectroscopy, and electrochemistry of new derivatives, demonstrating their potential antibacterial and antioxidant activities. This indicates the compound's relevance in the development of new therapeutic agents with antimicrobial and free-radical scavenging capabilities (Al-ayed, 2011).

Methodological Advances

Microwave-Assisted Synthesis

The application of microwave irradiation facilitated the rapid synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, showcasing an efficient approach to compound development with enhanced antimicrobial activity. This method underscores the importance of innovative synthetic techniques in accelerating the production and evaluation of novel chemical entities (El Azab et al., 2014).

Complexation Study

A study utilized this compound in the synthesis of novel chromenone crown ethers, demonstrating its utility in creating complex structures capable of forming stable complexes with metal ions. This research highlights the compound's versatility in forming functional materials with potential applications in chemical sensing or catalysis (Gündüz et al., 2006).

特性

IUPAC Name |

6-chloro-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUOUABJBSHTAT-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)

![1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol](/img/structure/B2518841.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)

![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)

![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)

![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)